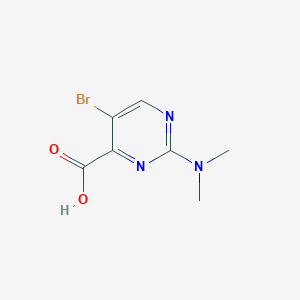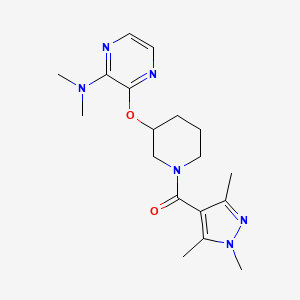
5-Brom-2-(Dimethylamino)pyrimidin-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid, also known as BDAP, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential in various scientific research applications. BDAP is a pyrimidine derivative that contains a bromine atom and a dimethylamino group. It is a white crystalline solid with a molecular weight of 267.17 g/mol.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Diese Verbindung kann in der Suzuki–Miyaura (SM)-Kupplung verwendet werden. Die SM-Kupplung ist eine weit verbreitete, durch Übergangsmetalle katalysierte Reaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Ihr Erfolg beruht auf einer Kombination aus außergewöhnlich milden und funktionsgruppenverträglichen Reaktionsbedingungen mit einem relativ stabilen, leicht herzustellenden und im Allgemeinen umweltfreundlichen Organobor-Reagenz .
Synthese von N-Heteroaryl-substituierten 9-Arylcarbazolyl-Derivaten
5-Brom-2-(Dimethylamino)pyrimidin-4-carbonsäure kann für die Synthese von N-Heteroaryl-substituierten 9-Arylcarbazolyl-Derivaten über eine palladiumkatalysierte aerobe und ligandenfreie Suzuki-Reaktion verwendet werden .
Mikrowellengestützte organische Synthese (MAOS)
Diese Verbindung kann in der Mikrowellengestützten Organischen Synthese (MAOS) verwendet werden. MAOS ist eine Technik zur Durchführung chemischer Reaktionen unter Mikrowellenbestrahlung, die durch ihre einzigartige Erwärmungswirkung die chemische Reaktivität steigern und die Reaktionszeit verkürzen kann .
Sonogashira-Protokoll
This compound kann im Sonogashira-Protokoll verwendet werden. Die Sonogashira-Reaktion ist eine Kreuzkupplungsreaktion, die in der organischen Synthese verwendet wird, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden. Sie verwendet einen Palladiumkatalysator sowie einen Kupfer-Katalysator, um eine Kohlenstoff-Kohlenstoff-Bindung zwischen einem terminalen Alkin und einem Aryl- oder Vinylhalogenid zu bilden .
Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Mode of Action
It is known that bromopyrimidines, such as this compound, can undergo rapid nucleophilic displacement reactions . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Bromopyrimidines are known to participate in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may affect biochemical pathways involving carbon-carbon bond formation.
Result of Action
Given the compound’s potential involvement in Suzuki–Miyaura coupling reactions , it may influence the formation of carbon-carbon bonds at the molecular level.
Action Environment
It is known that the suzuki–miyaura coupling reactions in which bromopyrimidines can participate are generally tolerant of a variety of reaction conditions. This suggests that the compound may exhibit similar environmental tolerance.
Eigenschaften
IUPAC Name |
5-bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-11(2)7-9-3-4(8)5(10-7)6(12)13/h3H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAFRZOSKKWZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914208-45-0 |
Source


|
| Record name | 5-bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((difluoromethyl)sulfonyl)-N-methylbenzamide](/img/structure/B2519515.png)


![2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B2519518.png)


![Ethyl 4-[1-(methylamino)ethyl]benzoate hydrochloride](/img/structure/B2519525.png)
![4-tert-butyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2519526.png)

![2-[(4-Isopropylphenoxy)methyl]benzenecarboxylic acid](/img/structure/B2519528.png)
![Methyl 2-[(2-naphthylsulfonyl)amino]acetate](/img/structure/B2519529.png)
![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}prop-2-enamide](/img/structure/B2519531.png)

![(E)-4-(Dimethylamino)-N-[(1-thiophen-2-ylcyclopentyl)methyl]but-2-enamide](/img/structure/B2519534.png)